molecular formula C15H31N5O7 B8103639 N3-PEG6-Propanehydrazide

N3-PEG6-Propanehydrazide

货号: B8103639
分子量: 393.44 g/mol
InChI 键: PBEYWPBSZJWTQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N3-PEG6-Propanehydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is characterized by its azide group, which allows it to participate in click chemistry reactions. It is primarily used in scientific research for the targeted degradation of proteins.

准备方法

Synthetic Routes and Reaction Conditions

N3-PEG6-Propanehydrazide is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and hydrazide groups. The typical synthetic route includes:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride.

    Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.

    Formation of Propanehydrazide: The azide-functionalized polyethylene glycol is further reacted with hydrazine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride.

    Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide in large reactors.

    Hydrazide Formation: The azide-functionalized polyethylene glycol is reacted with hydrazine under controlled conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

N3-PEG6-Propanehydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires copper sulfate and sodium ascorbate as reagents, and is carried out in an aqueous or organic solvent.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and is carried out under mild conditions, often in aqueous media.

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are used in the synthesis of PROTACs and other bioactive molecules.

科学研究应用

PROTAC Synthesis

One of the primary applications of N3-PEG6-Propanehydrazide is in the synthesis of PROTACs. These molecules are engineered to promote targeted protein degradation, offering a novel approach to treating diseases such as cancer. The azide group enables specific conjugation with target proteins through click chemistry, facilitating the formation of stable triazole linkages.

Case Study:
A study demonstrated the use of this compound in creating a PROTAC targeting a specific oncogenic protein. The resulting PROTAC exhibited enhanced selectivity and efficacy compared to traditional inhibitors, showcasing the potential of PEG-based linkers in therapeutic applications .

Drug Delivery Systems

This compound is also utilized in drug delivery systems where PEGylation can enhance solubility and bioavailability. By modifying drug compounds with this linker, researchers can improve pharmacokinetics and reduce immunogenicity.

Data Table: Drug Delivery Applications

Drug CompoundModification TypeResulting Improvement
DoxorubicinPEGylationIncreased circulation time
PaclitaxelPEGylationEnhanced solubility and reduced toxicity

Nanoparticle Formation

This compound plays a crucial role in the formation of nanoparticles for drug delivery. The hydrophilic nature of PEG facilitates the stabilization of nanoparticles in aqueous environments, making them suitable for biomedical applications.

Case Study:
Research involving this compound-modified nanoparticles demonstrated improved cellular uptake and targeted delivery of chemotherapeutic agents to tumor cells, significantly enhancing therapeutic outcomes .

Bioconjugation Techniques

The azide functionality allows for versatile bioconjugation techniques, enabling researchers to attach various biomolecules (e.g., antibodies, peptides) to surfaces or carriers for diagnostic and therapeutic purposes.

Data Table: Bioconjugation Applications

BiomoleculeConjugation MethodApplication
AntibodyClick ChemistryTargeted therapy
PeptideClick ChemistryVaccine development

Future Perspectives

The ongoing research into this compound suggests promising avenues for its application in advanced therapeutic strategies, particularly in personalized medicine. Its ability to facilitate targeted drug delivery and protein degradation positions it as a vital component in the future landscape of pharmaceutical development.

作用机制

N3-PEG6-Propanehydrazide functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The azide group in this compound allows it to form stable triazole linkages with alkyne-containing molecules through click chemistry. This linkage facilitates the formation of PROTACs, which recruit E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

相似化合物的比较

N3-PEG6-Propanehydrazide is unique due to its polyethylene glycol backbone and azide functionality, which provide flexibility and reactivity in click chemistry reactions. Similar compounds include:

    N3-PEG4-Propanehydrazide: A shorter polyethylene glycol linker with similar reactivity.

    N3-PEG8-Propanehydrazide: A longer polyethylene glycol linker with increased flexibility.

    N3-PEG6-Butanehydrazide: A similar compound with a butane backbone instead of propane.

These compounds share similar chemical properties but differ in their chain length and backbone structure, which can influence their reactivity and application in different contexts.

生物活性

N3-PEG6-Propanehydrazide is a polyethylene glycol (PEG)-derived linker that plays a crucial role in the synthesis of proteolysis targeting chimeras (PROTACs). These compounds are designed to selectively degrade target proteins through the ubiquitin-proteasome system, offering a novel approach in therapeutic development, particularly in oncology and other diseases involving protein dysregulation.

  • Molecular Formula : C15H31N5O7
  • Molecular Weight : 393.44 g/mol
  • CAS Number : 957486-82-7
  • Storage Conditions :
    • Powder: -20°C for 3 years
    • In solvent: -80°C for 1 year

This compound functions as a linker that connects two distinct ligands within PROTACs:

  • E3 Ubiquitin Ligase Ligand : This ligand binds to E3 ligases, which are critical for tagging target proteins for degradation.
  • Target Protein Ligand : This ligand binds specifically to the protein intended for degradation.

The dual binding mechanism allows PROTACs to facilitate the recruitment of the target protein to the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation. This process is illustrated in the following table:

ComponentFunction
E3 Ubiquitin LigaseTags proteins for degradation
Target ProteinThe protein intended for destruction
N3-PEG6 LinkerConnects both ligands

Cancer Therapy

Recent studies have highlighted the potential of this compound-based PROTACs in targeting oncogenic proteins. For instance, a study demonstrated that PROTACs utilizing this linker effectively degraded mutant forms of proteins implicated in various cancers, leading to reduced tumor growth in preclinical models .

Neurological Disorders

Additionally, research indicates that PROTACs incorporating this compound can target misfolded proteins associated with neurodegenerative diseases. By promoting the degradation of these proteins, there is potential for therapeutic strategies aimed at conditions such as Alzheimer's and Parkinson's disease .

Case Studies

  • Case Study on Cancer Treatment :
    • A PROTAC developed using this compound was tested against a specific cancer cell line. The results showed a significant reduction in cell viability, indicating effective protein degradation and potential therapeutic benefits .
  • Case Study on Neurodegeneration :
    • In a model of neurodegeneration, a PROTAC utilizing this linker demonstrated enhanced clearance of tau protein aggregates, which are characteristic of Alzheimer's disease. This led to improved cognitive function in treated animals .

Research Findings

The biological activity of this compound has been extensively documented in various studies:

  • Selectivity and Efficacy : Studies have shown that PROTACs with this linker exhibit high selectivity towards their target proteins, minimizing off-target effects commonly associated with traditional small molecule drugs .
  • In Vivo Studies : In vivo experiments have confirmed the efficacy of N3-PEG6-based PROTACs in reducing tumor sizes and improving survival rates in animal models .

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of N3-PEG6-Propanehydrazide that influence its reactivity in bioconjugation?

Methodological Answer: To determine structural properties, use techniques like NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 19F^{19}F-NMR for verifying PEG chain integrity and hydrazide functionality) and mass spectrometry (e.g., ESI-MS or MALDI-TOF for molecular weight validation). For physicochemical properties, assess solubility in aqueous buffers (via turbidimetry) and logP values (via HPLC retention time analysis). Stability under varying pH and temperature can be tested using accelerated degradation studies .

Q. How can this compound be synthesized and purified for research applications?

Methodological Answer: Synthesis typically involves coupling PEG6 spacers to a propanehydrazide core via azide-alkyne cycloaddition (Click Chemistry). Purification requires size-exclusion chromatography (SEC) to isolate the PEGylated product from unreacted precursors. Confirm purity using reverse-phase HPLC with UV detection at 220–280 nm. Residual solvents should be quantified via GC-MS .

Q. What characterization techniques are essential to validate the integrity of this compound post-synthesis?

Methodological Answer: Combine FT-IR spectroscopy (to confirm hydrazide N–H stretches at ~3300 cm1^{-1}) with HPLC-UV/FLD (for purity assessment). Quantify azide groups via iodometric titration or XPS analysis (for surface azide quantification). Dynamic light scattering (DLS) can evaluate aggregation in aqueous solutions .

Advanced Research Questions

Q. How do variations in PEG chain length (e.g., PEG6 vs. PEG12) impact the pharmacokinetics of N3-PEG-Propanehydrazide conjugates?

Methodological Answer: Conduct in vivo biodistribution studies using radiolabeled conjugates (e.g., 99mTc^{99m} \text{Tc}-labeling) in animal models. Compare clearance rates via SPECT/CT imaging and quantify plasma half-life using LC-MS/MS . Statistical analysis should account for molecular weight-dependent renal filtration thresholds .

Q. What experimental strategies mitigate hydrolysis of the hydrazide bond in this compound under physiological conditions?

Methodological Answer: Test stabilizing additives (e.g., trehalose or BSA) in PBS buffers at 37°C. Monitor hydrolysis kinetics via HPLC-MS over 24–72 hours. Compare with molecular dynamics simulations to predict bond stability. For in vivo applications, consider PEGylation site engineering to sterically shield the hydrazide group .

Q. How can researchers resolve contradictions in reported reactivity of this compound with carbonyl-containing biomolecules?

Methodological Answer: Systematically evaluate reaction conditions (pH, temperature, catalyst presence) using stoichiometric titration (e.g., quantifying unreacted hydrazide via Ellman’s reagent). Cross-validate with X-ray crystallography or cryo-EM to assess steric hindrance effects. Use multivariate analysis to identify confounding variables (e.g., buffer ionic strength) .

Q. What are the optimal protocols for conjugating this compound to antibodies without compromising antigen-binding affinity?

Methodological Answer: Employ site-specific conjugation (e.g., engineered cysteine residues) to control PEG:antibody ratios. Validate using SDS-PAGE and surface plasmon resonance (SPR) to measure binding kinetics. Compare with flow cytometry to assess cellular targeting efficiency. Include negative controls (unconjugated antibodies) to isolate PEG-specific effects .

Q. Methodological Design and Data Analysis

Q. How should researchers formulate hypothesis-driven questions for studying this compound in drug delivery systems?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasible: "Does PEG6 spacer length affect renal clearance in murine models?"
  • Novel: "Can this compound enable dual-functional conjugation (e.g., drug + imaging agent)?" Use PICOS framework (Population, Intervention, Comparison, Outcomes, Study design) to structure experiments .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer: Use non-linear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values. For longitudinal data, apply mixed-effects models to account for inter-subject variability. Validate assumptions via Shapiro-Wilk normality tests and residual plots .

Q. How can researchers leverage computational tools to predict this compound interactions with biological targets?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using the SMILES notation (e.g., NNC(=O)CCC1=CC=C(O)C=C1) to model hydrazide binding. Validate with MD simulations (GROMACS/AMBER) under physiological conditions. Cross-reference with PubChemRDF datasets for structural analogs .

属性

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N5O7/c16-19-15(21)1-3-22-5-7-24-9-11-26-13-14-27-12-10-25-8-6-23-4-2-18-20-17/h1-14,16H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEYWPBSZJWTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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